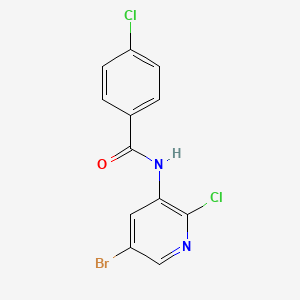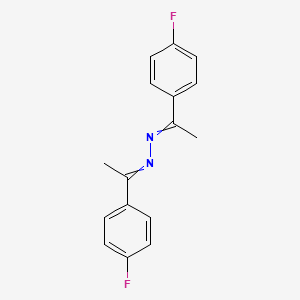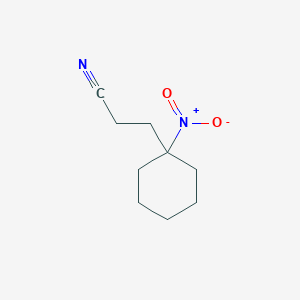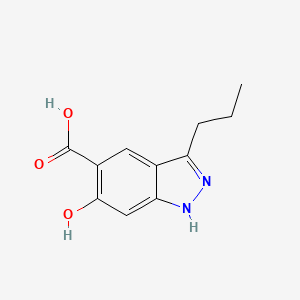![molecular formula C17H17NO5 B14009205 Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate CAS No. 16861-34-0](/img/structure/B14009205.png)
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate is an organic compound with the molecular formula C17H17NO5 It is known for its unique structure, which includes a naphthalene ring substituted with a nitroprop-1-enyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate typically involves the condensation of 4-(2-nitroprop-1-enyl)naphthalen-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthalene derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate can be compared with similar compounds such as:
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene: Similar structure but with a bromine atom instead of an ethyl ester group.
(E)-2-(2-Nitroprop-1-enyl)thiophene: Contains a thiophene ring instead of a naphthalene ring.
These compounds share similar reactivity due to the presence of the nitroprop-1-enyl group but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
16861-34-0 |
|---|---|
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13(10-12(2)18(20)21)14-6-4-5-7-15(14)16/h4-10H,3,11H2,1-2H3 |
Clé InChI |
QCWITBLXLXGWBQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=C(C2=CC=CC=C21)C=C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
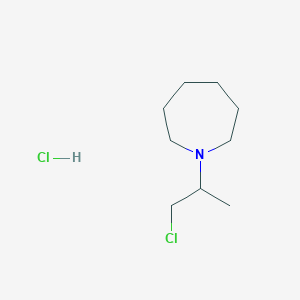
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
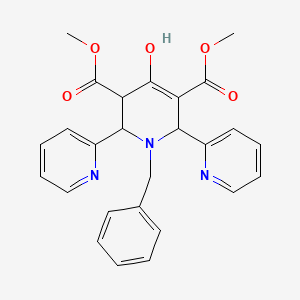
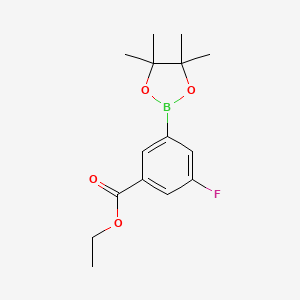
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)

